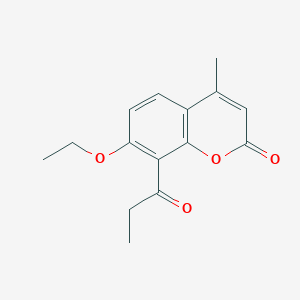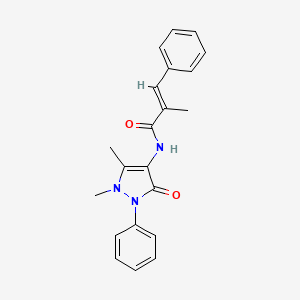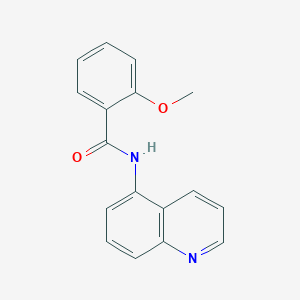![molecular formula C20H23N3O2 B5741091 5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide, commonly known as PAPB, is a chemical compound that has gained significant attention in the field of scientific research. PAPB is a small molecule that has shown promising results in various studies, making it a potential candidate for further research in the future.
Mécanisme D'action
PAPB works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of cancer and neurodegenerative diseases. PAPB inhibits HDAC activity, leading to changes in gene expression that can result in the inhibition of cancer cell growth and the protection of neurons.
Biochemical and Physiological Effects
PAPB has been shown to have various biochemical and physiological effects. In cancer cells, PAPB can induce cell cycle arrest, leading to the inhibition of cell growth and proliferation. PAPB can also induce apoptosis, which is the programmed cell death of cancer cells. In neurons, PAPB can protect against oxidative stress and inflammation, leading to the prevention of neuronal death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PAPB is its small size, which makes it easy to administer and study in lab experiments. PAPB is also stable and can be stored for long periods, making it a convenient compound for research. However, one of the limitations of PAPB is its low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on PAPB. One potential direction is to study the efficacy of PAPB in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential use of PAPB in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, more research is needed to understand the mechanism of action of PAPB and to identify potential side effects and toxicity.
Conclusion
In conclusion, PAPB is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its small size and stability make it a convenient compound for research, and its ability to inhibit HDAC activity has shown promising results in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of PAPB and to identify its limitations and potential side effects.
Méthodes De Synthèse
PAPB can be synthesized through a multi-step process involving the condensation of benzoyl chloride and aniline to form N-benzoylaniline, followed by acylation with phenylacetyl chloride to form N-phenylacetylaniline. This intermediate is then reacted with piperidine to form the final product, PAPB.
Applications De Recherche Scientifique
PAPB has been shown to have potential therapeutic applications in various scientific research studies. One of the significant applications of PAPB is in the treatment of cancer. Studies have shown that PAPB has anti-cancer properties and can inhibit the growth of cancer cells. PAPB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons.
Propriétés
IUPAC Name |
5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c21-20(25)17-14-16(9-10-18(17)23-11-5-2-6-12-23)22-19(24)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H2,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNGSKNABKQWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6633968 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)

![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)



![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)




